molecular formula C11H15BrN2S B13299832 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13299832
M. Wt: 287.22 g/mol
InChI Key: METIPZVHOORCKY-UHFFFAOYSA-N
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Description

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core with three distinct substituents:

  • Bromine at position 5, which enhances reactivity for further functionalization.
  • Ethyl at position 3, contributing to lipophilicity and electronic effects.

Properties

Molecular Formula

C11H15BrN2S

Molecular Weight

287.22 g/mol

IUPAC Name

5-bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H15BrN2S/c1-5-7-6-15-10-13-8(11(2,3)4)9(12)14(7)10/h6H,5H2,1-4H3

InChI Key

METIPZVHOORCKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)Br)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazo-thiazole derivatives .

Scientific Research Applications

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole Br (C5), CH₃ (C6) C₆H₅BrN₂S Synthetic intermediate; CAS 134670-13-6
5-Bromo-3-methyl-6-[(4-methylphenyl)thio]methylimidazo[2,1-b][1,3]thiazole Br (C5), CH₃ (C3), p-tolylthio (C6) C₁₄H₁₃BrN₂S₂ Enhanced lipophilicity; CAS 324540-86-5
5-Bromo-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole Br (C5), 4-NO₂Ph (C6) C₁₁H₆BrN₃O₂S Electron-withdrawing nitro group; CAS 66517-21-3
3-Methyl-5-nitroso-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole NO (C5), 4-ClPh (C6), CH₃ (C3) C₁₂H₈ClN₃OS Reacts with HCl to form oxadiazolo derivatives
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine SO₂MePh (C6), NMe₂ (C5) C₁₅H₁₇N₃O₂S₂ Potent COX-2 inhibitor (IC₅₀ = 0.08 µM)

Key Comparison Points

Substituent Effects on Bioactivity
  • COX-2 Inhibition : Substituents at C5 and C6 significantly influence potency. For example, bulky groups like tert-butyl (in the target compound) may enhance selectivity but reduce binding affinity compared to smaller substituents like methylsulfonylphenyl in 6a (IC₅₀ = 0.08 µM) .
  • Reactivity : Bromine at C5 (common in analogs ) enables cross-coupling reactions, while nitroso groups (e.g., in 43a ) facilitate heterocyclic ring expansions under acidic conditions .
Steric and Electronic Properties
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at C5, whereas electron-donating groups (e.g., p-tolylthio in ) enhance nucleophilic substitution reactivity.

Physicochemical Properties

Property Target Compound 5-Bromo-6-methyl Analog 5-Nitro-6-(2-nitrophenyl) Analog
Molecular Weight ~325 g/mol (estimated) 283.35 g/mol 308.26 g/mol
Lipophilicity (LogP) High (tert-butyl, ethyl) Moderate (methyl) High (nitro groups)
Solubility Low (nonpolar substituents) Low Very low

Biological Activity

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves the reaction of appropriate thiazole precursors with bromine and tert-butyl groups. The detailed synthetic routes can vary, but they generally include multi-step processes that ensure high yields and purity of the final product.

Antimicrobial Activity

Research indicates that compounds related to imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For instance, a related thiazole compound was tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas fluorescens, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloroamphenicol .

CompoundTarget BacteriaMIC (µg/mL)
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazoleStaphylococcus aureusTBD
Related ThiazolePseudomonas fluorescens6.25

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Specific studies have shown that imidazo[2,1-b][1,3]thiazoles can modulate signaling pathways associated with cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed screened several thiazole derivatives for antibacterial activity. The results indicated that some derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
  • Anticancer Mechanism Exploration : Another study focused on the mechanism of action of imidazo[2,1-b][1,3]thiazoles in cancer therapy. It was found that these compounds could inhibit specific kinases involved in tumor growth, leading to reduced viability of cancer cells in vitro .

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